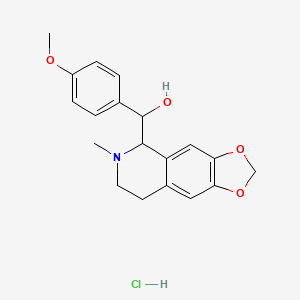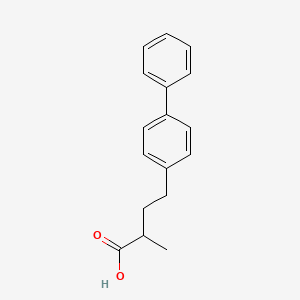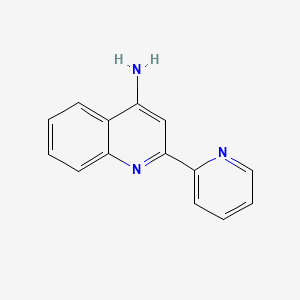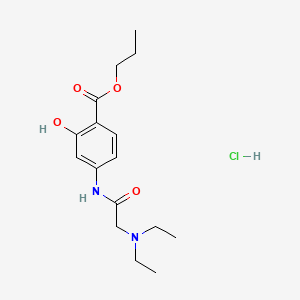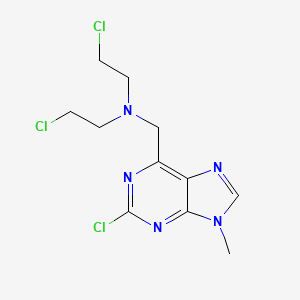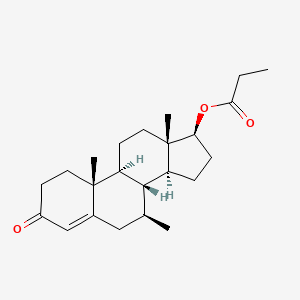![molecular formula C13H13NO2 B12811155 2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid CAS No. 6975-03-7](/img/structure/B12811155.png)
2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 22061 is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 22061 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, which can alter the oxidation state of the compound.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another.
Industrial Production Methods
Industrial production of NSC 22061 often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled. The use of catalysts can also enhance the efficiency of the reactions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
NSC 22061 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of an oxide.
Reduction: This reaction involves the gain of electrons, which can convert the compound into a more reduced form.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 22061 include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkyl groups.
Major Products Formed
The major products formed from the reactions of NSC 22061 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
NSC 22061 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.
Biology: It is used in the study of cellular processes and as a tool for investigating the mechanisms of action of various biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of NSC 22061 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
NSC 22061 can be compared with other similar compounds to highlight its unique properties and applications. Some similar compounds include:
NSC 22062: This compound has similar chemical properties but differs in its reactivity and applications.
NSC 22063: This compound has a different mechanism of action and is used in different scientific research applications.
NSC 22064: This compound has unique structural features that make it suitable for specific industrial applications.
Propiedades
Número CAS |
6975-03-7 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-6-11-9(7-14-12)5-8-3-1-2-4-10(8)11/h1-4,12,14H,5-7H2,(H,15,16) |
Clave InChI |
WKITUGLGMWDDDS-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC2=C1C3=CC=CC=C3C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


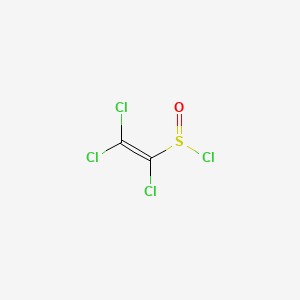
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
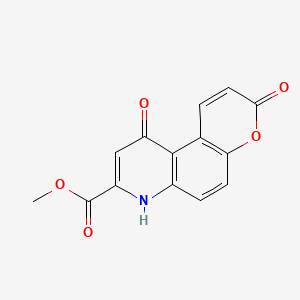
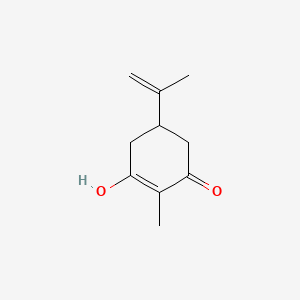
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

